(5Z)-3-ethyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-ethyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ethyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the benzylidene group. Common synthetic methods include:
Formation of the Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with an α-halo ester under basic conditions to form the thiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group can be introduced through a condensation reaction between the thiazolidinone derivative and an appropriate aldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ethyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
(5Z)-3-ethyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-ethyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Pathway Modulation: Influencing various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Similar structure with a thiazolidinone ring and benzylidene group.
Ethyl acetoacetate: Contains a similar ester functional group and is used in similar synthetic applications.
Uniqueness
(5Z)-3-ethyl-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H20N2O6S2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O6S2/c1-3-22-20(24)19(31-21(22)30)13-14-4-9-17(18(12-14)27-2)29-11-10-28-16-7-5-15(6-8-16)23(25)26/h4-9,12-13H,3,10-11H2,1-2H3/b19-13- |
InChI Key |
AJDPTVZPAMVKRS-UYRXBGFRSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-])OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-])OC)SC1=S |
Origin of Product |
United States |
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